molecular formula C16H17N3S B2863194 2-({[(1,3-Benzothiazol-2-yl)methyl](methyl)amino}methyl)aniline CAS No. 1913547-23-5

2-({[(1,3-Benzothiazol-2-yl)methyl](methyl)amino}methyl)aniline

Cat. No.: B2863194
CAS No.: 1913547-23-5
M. Wt: 283.39
InChI Key: ZBLXRWFDIDUGHN-UHFFFAOYSA-N
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Description

2-({(1,3-Benzothiazol-2-yl)methylamino}methyl)aniline is a substituted aniline derivative featuring a benzothiazole moiety connected via a methyl(methylamino)methyl linker. This structural complexity distinguishes it from simpler benzothiazole-aniline hybrids.

Properties

IUPAC Name

2-[[1,3-benzothiazol-2-ylmethyl(methyl)amino]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3S/c1-19(10-12-6-2-3-7-13(12)17)11-16-18-14-8-4-5-9-15(14)20-16/h2-9H,10-11,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLXRWFDIDUGHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1N)CC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-({(1,3-Benzothiazol-2-yl)methylamino}methyl)aniline, also known by its chemical formula C16_{16}H17_{17}N3_3S, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC16_{16}H17_{17}N3_3S
Molecular Weight283.4 g/mol
IUPAC Name2-{(1,3-Benzothiazol-2-yl)methylamino}methylaniline
PubChem CID104631255
AppearancePowder

Antimicrobial Activity

Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial activity . A study highlighted that various benzothiazole derivatives demonstrated potent antibacterial and antifungal effects. Specifically, compounds with electron-donor groups at the 6-position of the benzothiazole ring showed enhanced anthelminthic activity, while electron-withdrawing groups such as nitro in the phenyl ring promoted antibacterial properties .

Case Study:
In a comparative study of several benzothiazole derivatives, it was found that those similar to 2-({(1,3-Benzothiazol-2-yl)methylamino}methyl)aniline exhibited minimum inhibitory concentrations (MICs) against common pathogens like E. coli and S. aureus ranging from 5 to 20 µg/mL .

Anticancer Activity

The compound's structural features suggest potential anticancer properties . Studies have shown that benzothiazole derivatives can inhibit tumor cell proliferation. For instance, compounds containing both benzothiazole and aniline pharmacophores have been associated with antiproliferative effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that electron-donating substituents in the benzothiazole fragment significantly enhance anticancer efficacy .

Research Findings:
A specific study evaluated the antitumor activity of several related compounds and reported that those with electron-donating groups exhibited a higher antitumor effect in vitro compared to those with electron-withdrawing groups .

Enzymatic Inhibition

Additionally, 2-({(1,3-Benzothiazol-2-yl)methylamino}methyl)aniline has been investigated for its ability to inhibit various enzymes. For example, it was tested against cholinesterase and cytochrome P450 enzymes, showing inhibition potential that could be relevant for therapeutic applications in neurodegenerative diseases .

Comparison with Similar Compounds

Structural Analogs of Benzothiazole-Aniline Derivatives

(a) 2-(Benzothiazol-2-yl)aniline
  • Molecular Formula : C₁₃H₁₀N₂S
  • Key Features : Benzothiazole directly attached to the ortho position of aniline.
  • Limited solubility in polar solvents due to lack of ionizable groups .
  • Applications : Intermediate in dye synthesis and coordination chemistry .
(b) 4-(1,3-Benzothiazol-2-yl)aniline
  • Molecular Formula : C₁₃H₁₀N₂S
  • Key Features : Benzothiazole at the para position of aniline.
  • Properties : Para substitution reduces steric hindrance compared to ortho derivatives, enhancing reactivity in electrophilic substitution reactions .
(c) 4-(1,3-Benzothiazol-2-yl)-2-methyl-aniline
  • Molecular Formula : C₁₄H₁₂N₂S
  • Key Features : Methyl group at the 2-position of the aniline ring.
  • Properties: Increased lipophilicity (molecular weight: 240.323 g/mol) compared to unsubstituted analogs.
(d) 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridyl-methyl)aniline monohydrate
  • Molecular Formula : C₁₉H₁₆N₄S·H₂O
  • Key Features : Pyridylmethyl group introduces a secondary amine and aromatic nitrogen.
  • Properties : Enhanced hydrogen-bonding capacity due to the pyridine moiety, improving solubility in polar solvents. Crystallographic studies confirm planar geometry of the benzothiazole-aniline core .

Functional Group and Substituent Analysis

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
Target Compound C₁₆H₁₇N₃S 295.40 Methyl(methylamino)methyl linker Tertiary amine enhances basicity; flexible linker may improve bioavailability.
2-(Benzothiazol-2-yl)aniline C₁₃H₁₀N₂S 226.30 Benzothiazole at ortho Limited solubility; used in dye synthesis.
4-(1,3-Benzothiazol-2-yl)aniline C₁₃H₁₀N₂S 226.30 Benzothiazole at para Higher reactivity in electrophilic substitution.
4-Benzothiazol-2-yl-2-methyl-aniline C₁₄H₁₂N₂S 240.32 Methyl at 2-position Increased lipophilicity; steric hindrance.

Q & A

Q. How to design a stability study for this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation : Expose to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 13) at 25°C/40°C for 48 hours.
  • Analytical Monitoring : Track degradation via HPLC-UV at 254 nm and identify byproducts using LC-MS .

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